Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS No.:
Cat. No.: VC18182078
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | tert-butyl (1S,5S,6S)-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | TXQVFWQEKMBQMM-GUBZILKMSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@H](C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is defined by a bicyclo[3.2.1]octane core, where the nitrogen atom occupies the 3-position, and the hydroxyl group is situated at the endo-6-position. The tert-butyl ester group at the 3-position introduces steric bulk and enhances the compound’s stability under acidic conditions.
Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.30 g/mol | |
| SMILES Notation | O=C(N1[C@@]2([H])CC@HC[C@]1([H])CC2)OC(C)(C)C | |
| InChI Key | UYQWTUFQGNHJIK-UHFFFAOYSA-N | |
| Purity | ≥95% | |
| Physical Form | Solid |
The compound’s bicyclic structure imposes significant ring strain, which influences its reactivity. The endo configuration of the hydroxyl group ensures intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecule and directing regioselective transformations.
Synthesis and Manufacturing
The synthesis of tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves a multi-step strategy that balances stereochemical control with functional group compatibility.
Key Synthetic Steps
-
Bicyclic Core Formation: The azabicyclo[3.2.1]octane framework is typically constructed via a tandem cyclization-rearrangement sequence. Starting from a pyrrolidine precursor, acid-catalyzed ring expansion yields the bicyclic intermediate.
-
Hydroxyl Group Introduction: Selective oxidation of a bridgehead carbon using catalytic osmium tetroxide or enzymatic methods installs the endo-hydroxyl group with high enantiomeric excess.
-
Esterification: The tertiary alcohol is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, ensuring minimal epimerization.
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Automated purification systems, such as simulated moving bed chromatography, are critical for isolating the desired stereoisomer.
Applications in Research and Industry
Medicinal Chemistry
The compound’s rigid bicyclic scaffold serves as a privileged structure in drug design, particularly for central nervous system (CNS) targets. Its ability to mimic bioactive conformations of neurotransmitters has led to its incorporation into:
-
Dopamine Receptor Modulators: Derivatives exhibit nanomolar affinity for D₂ and D₃ receptors, showing promise in treating Parkinson’s disease and schizophrenia.
-
Serotonin Reuptake Inhibitors: Functionalization at the hydroxyl position enhances blood-brain barrier permeability, enabling antidepressant activity.
Organic Synthesis
As a chiral auxiliary, the molecule facilitates asymmetric aldol and Mannich reactions. Its tert-butyl ester acts as a transient protecting group, enabling sequential deprotection-functionalization strategies in total synthesis.
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Wear nitrile gloves; use fume hood |
| Respiratory Sensitization | Employ particulate respirators |
| Environmental Toxicity | Avoid aqueous discharge |
Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen atmosphere to prevent ester hydrolysis.
Comparison with Related Azabicyclic Compounds
The 3-aza configuration in the target compound optimizes interactions with aminergic receptors, while 6-aza and 8-aza variants find utility in antimicrobial and materials science applications, respectively .
Future Research Directions
-
Stereoselective Synthesis: Developing catalytic asymmetric methods to access non-racemic mixtures without chiral resolution.
-
Prodrug Development: Investigating phosphate or glycoside derivatives to enhance oral bioavailability.
-
Target Identification: Employing chemoproteomics to map novel biological targets in neuroinflammation pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume